molecular formula C13H20N4 B15050370 [(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine

[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine

Cat. No.: B15050370
M. Wt: 232.32 g/mol
InChI Key: LVHWJBRMSMYKOG-UHFFFAOYSA-N
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Description

[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine is a compound that features both pyrazole and pyrrole moieties. These heterocyclic structures are known for their diverse chemical properties and biological activities. The compound’s unique structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine typically involves the formation of the pyrazole and pyrrole rings followed by their subsequent coupling. One common method involves the reaction of 1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde with 1-methyl-1H-pyrrole-2-carbaldehyde in the presence of a suitable amine and a reducing agent . The reaction conditions often include solvents like ethanol or methanol and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms of the pyrazole and pyrrole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can produce fully reduced amine derivatives.

Scientific Research Applications

[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of [(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The pathways involved often include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    1-ethyl-3-methyl-1H-pyrazole: Shares the pyrazole moiety but lacks the pyrrole ring.

    1-methyl-1H-pyrrole: Contains the pyrrole ring but not the pyrazole moiety.

    1-ethyl-3-methyl-1H-pyrazol-4-yl)methylamine: Similar structure but without the pyrrole component.

Uniqueness

[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine is unique due to the presence of both pyrazole and pyrrole rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C13H20N4

Molecular Weight

232.32 g/mol

IUPAC Name

N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1-(1-methylpyrrol-2-yl)methanamine

InChI

InChI=1S/C13H20N4/c1-4-17-10-12(11(2)15-17)8-14-9-13-6-5-7-16(13)3/h5-7,10,14H,4,8-9H2,1-3H3

InChI Key

LVHWJBRMSMYKOG-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)CNCC2=CC=CN2C

Origin of Product

United States

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